molecular formula C8H19NO3S B2444017 N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide CAS No. 1396792-26-9

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide

Cat. No.: B2444017
CAS No.: 1396792-26-9
M. Wt: 209.3
InChI Key: OYDLIUTWALSOSC-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide” are not explicitly provided in the search results. Such information can typically be found in databases like ChemSpider .

Scientific Research Applications

Hydroxyl Radical Quantitation

Methanesulfinic acid production from dimethyl sulfoxide (DMSO) serves as a marker for hydroxyl radical formation in aqueous systems. Studies employing DMSO as a molecular probe for hydroxyl radicals (·OH) in biological and environmental systems suggest a pathway for investigating oxidative stress and radical chemistry related to sulfonamide compounds (Steiner & Babbs, 1990), (Babbs & Steiner, 1990).

Oxidation Mechanisms

Research on the oxidation of methanesulfinic acid reveals the reactions of methanesulfonyl radicals, which are significant for understanding the environmental and biological degradation processes of sulfonamide compounds (Flyunt et al., 2001).

Analytical Methodologies

The development of analytical methods for the detection and quantitation of sulfonamide derivatives, such as methanesulfinic acid, by employing high-performance liquid chromatography signifies the importance of analytical chemistry in the research of these compounds (Fukui et al., 1993).

Microbial Metabolism

Studies on the microbial metabolism of methanesulfonic acid highlight the biogeochemical cycling of sulfur and the microbial utilization of sulfonamide compounds. These insights are crucial for environmental science and microbiology (Kelly & Murrell, 1999).

Mechanism of Action

Target of Action

It’s worth noting that methanesulfonamide derivatives are often used in the synthesis of medicinally important compounds .

Mode of Action

Methanesulfonamide is known to be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . This suggests that the compound may interact with its targets through nitrogen donation, leading to chemical transformations.

Result of Action

Given its potential role in the synthesis of medicinally important compounds , it may contribute to various therapeutic effects depending on the specific context of its use.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3S/c1-8(2,3)7(10)5-6-9-13(4,11)12/h7,9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDLIUTWALSOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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